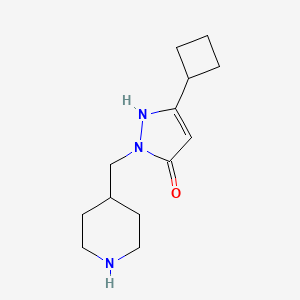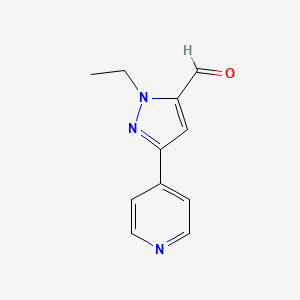
2-Cyclopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide (CPD) is a highly reactive compound that has been studied extensively in the laboratory and has been used in a variety of scientific research applications. CPD is a heterocyclic compound, meaning that it contains both carbon and nitrogen atoms in its ring structure. It is a very versatile compound, as it can be used in a wide range of studies, such as organic synthesis, medicinal chemistry, and biochemistry. CPD has been studied for its potential use in drug design, as well as its potential as a catalyst for a variety of reactions.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Researchers have developed methods for synthesizing N-substituted 1,2,5-thiadiazolidine and 1,2,6-thiadiazinane 1,1-dioxides from primary amines. These compounds were synthesized in good yields through a process involving the reaction of sulfuryl chloride with chloroethylamine or chloropropylamine hydrochlorides, followed by treatment with a primary amine and triethylamine, and ring closure with potassium carbonate in DMSO (Johnson, Jewell, & Lee, 2003).
Reactivity and Chemical Behavior
Studies have also explored the reactivity and chemical behavior of compounds related to 2-Cyclopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide. For instance, the reactivity of 2‐methyl‐4‐(1‐pyrrolidinyl)‐2H‐1,2‐benzothiazine 1,1‐dioxide towards p‐toluenesulphonyl azide was investigated, revealing insights into the formation and chemical behavior of the resultant compounds through exhaustive NMR analysis (Consonni, Croce, & Ferraccioli, 1990).
Development of Methodologies
Researchers have developed methodologies for the synthesis of α-cyclopropyl-β-homoprolines, which are prepared through 1,3-dipolar cycloadditions of cyclic nitrones onto bicyclopropylidene followed by rearrangement. These methodologies enable the efficient construction of complex molecular structures, including cyclic β-amino acids (Cordero et al., 2009).
Application in Drug Discovery
Some compounds structurally related to this compound have been evaluated for their potential in drug discovery. For instance, 1beta-methylcarbapenems with cyclic sulfonamide moieties, including similar structural motifs, showed potent antibacterial activity, highlighting their relevance in medicinal chemistry (Kim et al., 2007).
Propriétés
IUPAC Name |
2-cyclopropyl-6-pyrrolidin-3-yl-1,2,6-thiadiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2S/c14-16(15)12(9-2-3-9)6-1-7-13(16)10-4-5-11-8-10/h9-11H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGAYZQBZGAYFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)N(C1)C2CCNC2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1471320.png)







![2-[(tert-Butoxycarbonyl)amino]-3-methylbutanethioic S-acid](/img/structure/B1471334.png)
![1-(Aminomethyl)-6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1471336.png)
![3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1471339.png)
